molecular formula C13H21NO5 B1458483 Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate CAS No. 1823787-12-7

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

Cat. No.: B1458483
CAS No.: 1823787-12-7
M. Wt: 271.31 g/mol
InChI Key: AWSFFBOOOPUPBH-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (CAS: 1823787-12-7) is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amino group, a methyl ester moiety, and a conjugated dihydro-2H-pyran-4(3H)-ylidene substituent.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)9-5-7-18-8-6-9/h5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSFFBOOOPUPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate typically involves:

  • Introduction of the Boc protecting group on the amino functionality to prevent side reactions during subsequent steps.
  • Construction or incorporation of the dihydropyran ring system, often via tetrahydropyran (THP) protection or related intermediates.
  • Esterification to form the methyl ester moiety.
  • Careful selection and removal of protecting groups to maintain the integrity of sensitive functional groups.

Protecting Group Strategy and Intermediate Formation

A common approach is to start from an amino acid derivative such as N-Boc-L-serine, which provides the Boc-protected amino group. The hydroxyl group is often protected as a tetrahydropyranyl (THP) ether to ensure stability under basic or reducing conditions during synthesis.

Key steps include:

  • THP Protection: The hydroxyl group is protected by converting it into a THP ether, which is stable under strong base and reducing agent conditions.
  • Amide Formation: The carboxylic acid is converted into an amide intermediate using 1,1’-Carbonyldiimidazole (CDI) and ammonia.
  • Reduction: The amide is reduced with lithium aluminum hydride (LiAlH4), which also reduces the Boc group partially to a methyl group, integrating the Boc methyl into the backbone.
  • Protecting Group Exchange: THP can be selectively removed and replaced by tert-butyl diphenyl silyl (TBDPS) protecting group, which can be removed later by tetrabutylammonium fluoride (TBAF) without affecting the Boc group.

Detailed Synthetic Procedure Example

The following is an example procedure adapted and summarized from a recent synthesis study:

Step Reagents & Conditions Description Yield/Notes
1 N-Boc-L-serine (20 g, 69.4 mmol), ethyl acetate (100 mL), CDI (13.4 g, 82.7 mmol, 1.2 eq), 0 °C to room temp, 2 h Activation of carboxylic acid with CDI Intermediate formed
2 30% NH3·H2O (20 mL, 156 mmol, 2.2 eq), stirred 2 h Ammonolysis to form amide White solid, 91% isolated yield
3 Compound 7 (18 g, 62.5 mmol), THF (200 mL), LiAlH4 (9.2 g, 250 mmol, 4 eq), reflux 80 °C, 24 h Reduction of amide and partial Boc conversion to methyl Raw product used in next step without purification
4 THP removal and TBDPS protection, TBAF for TBDPS removal Protecting group manipulation to maintain stability Selective and efficient

Selective Functional Group Transformations

  • Thiolation: Using Lawesson's reagent under controlled equivalents (<0.5 eq) allows selective thiolation of amide carbonyls without affecting adjacent tertiary amines.
  • Lewis Acid Catalysis: The order of mixing reactants (e.g., mixing sulfide intermediate with 1-Boc-guanidine before adding Lewis acid) and choice of Lewis acid (mercuric chloride) in DMF solvent improves yields and selectivity in subsequent transformations.

Purification and Characterization

  • Purification is generally performed by column chromatography using solvent gradients such as dichloromethane/methanol (200:1 to 100:1).
  • Characterization includes ^1H NMR, ^13C NMR, and optical rotation measurements to confirm structure and purity.

Comparative Table of Key Reagents and Conditions

Step Reagent(s) Solvent Temperature Time Purpose Notes
Carboxylic acid activation CDI Ethyl acetate 0 °C to RT 2 h Formation of reactive intermediate High yield
Ammonolysis NH3·H2O (30%) Ethyl acetate RT 2 h Amide formation 91% isolated yield
Reduction LiAlH4 THF Reflux 80 °C 24 h Amide to amine and Boc modification Raw product used directly
Protecting group exchange TBDPSCl, TBAF Various RT Variable Stability and selective deprotection Maintains Boc integrity
Thiolation Lawesson's reagent DMF RT Controlled equivalents Selective carbonyl thiolation Requires careful control

Additional Notes on Preparation

  • The Boc group plays a dual role as a protective group and contributes to the final molecular backbone after partial reduction.
  • The choice of protecting groups (THP, TBDPS) is critical for the stability of intermediates and for selective deprotection steps.
  • Reaction parameters such as solvent, temperature, and order of reagent addition significantly impact yield and selectivity.
  • The methyl ester is typically introduced or maintained through esterification or reduction steps and is stable under the reaction conditions used.

Summary of Research Findings

  • The use of THP as a hydroxyl protecting group is preferred over benzyl due to ease of removal and stability during synthesis.
  • Controlled use of Lawesson's reagent allows selective thiolation without overreaction.
  • Lewis acid catalysis with mercuric chloride in DMF enhances the yield of key intermediates.
  • The Boc protecting group is retained through the synthesis and partially converted to methyl during reduction, which is advantageous for the final compound structure.
  • Purification by chromatography and characterization by NMR confirm the successful synthesis of the target compound.

This comprehensive preparation method reflects a robust, selective, and efficient synthetic route to this compound, supported by recent peer-reviewed research and patent literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The dihydropyran moiety can be oxidized to form more reactive intermediates.

    Reduction: The compound can be reduced to form different derivatives with altered reactivity.

    Substitution: The Boc-protected amino group can be substituted under suitable conditions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in multi-step synthesis.

Biology and Medicine

The compound’s potential reactivity makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.

Industry

In industrial applications, this compound might be used in the production of pharmaceuticals or as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dihydropyran moiety and Boc-protected amino group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing key structural variations, synthetic routes, and functional implications.

Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Biological Activity/Application References
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (Target) Boc-protected amino, methyl ester, dihydro-2H-pyran-4(3H)-ylidene (conjugated system) Commercial synthesis (Combi-Blocks) Presumed intermediate (no bioactivity data)
(E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (Compound 1) Isobenzofuran-imine core, methyl ester, butylimino substituent Pd-catalyzed oxidative carbonylation Herbicidal (strong root growth inhibition)
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride Saturated tetrahydro-2H-pyran, free amino group (HCl salt) Not specified Pharmaceutical intermediate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine-thietane core, ethyl ester, thioether linkage Reaction with 2-chloromethylthiirane Not reported
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate Thiopyran sulfone, Cbz-protected amino group Not specified Medicinal chemistry intermediate
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate Pyridinyl substituent, Boc-protected amino, ethyl ester Not specified Intermediate for drug discovery

Key Differences and Implications

This could influence reactivity in cycloaddition or nucleophilic substitution reactions . Isobenzofuran derivatives (Compounds 1 and 2, ) exhibit strong herbicidal activity due to their planar, electron-deficient cores, which disrupt plant metabolism.

Amino Protection Strategy: Boc vs. Cbz: The Boc group (target compound) offers acid-labile protection, advantageous in peptide synthesis, whereas the Cbz group () requires hydrogenolysis for deprotection, limiting compatibility with reducible functionalities .

Ester Group Variations :

  • Methyl esters (target compound, Compound 1) are less hydrolytically stable than ethyl esters (), affecting pharmacokinetics or synthetic step compatibility .

Biological Activity :

  • Compounds 1 and 2 () show ED50 values of 10–50 µM on Arabidopsis roots, attributed to their isobenzofuran-imine cores. The target compound’s lack of bioactivity data suggests its primary role as an intermediate, though structural similarities to herbicidal molecules warrant further investigation .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate is a complex organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structural properties, including a tert-butoxycarbonyl (Boc) protected amino group and a dihydropyran moiety, suggest potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C13_{13}H19_{19}N1_{1}O4_{4} with a molecular weight of approximately 253.3 g/mol. The presence of functional groups such as the Boc-protected amino group enhances its reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The dihydropyran moiety can participate in hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity in biological systems.

Potential Biological Interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by mimicking substrate structures.
  • Receptor Modulation : It could potentially modulate receptor activity through competitive inhibition or allosteric effects.

Synthesis and Evaluation

Recent studies have focused on the synthesis of this compound and its derivatives to evaluate their biological activities. The following table summarizes key findings from various studies:

StudyCompound TestedBiological ActivityMethodology
This compoundEnzyme inhibitionIn vitro assays on enzyme activity
Derivatives of the compoundAntimicrobial activityDisk diffusion method
Similar compounds with dihydropyran moietyCytotoxicity against cancer cellsMTT assay

Case Studies

  • In Vitro Enzyme Inhibition : A study demonstrated that this compound exhibited significant inhibition of a specific enzyme involved in metabolic pathways. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it displayed moderate activity, suggesting potential for development into an antibacterial agent.
  • Cytotoxicity Assessment : Research involving cancer cell lines showed that derivatives of this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug candidate.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) as a protecting group, as demonstrated in similar scaffolds (e.g., tert-butyl carbamates in peptide synthesis) .
  • Coupling reactions : Palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres (e.g., tert-butyl alcohol with Pd(OAc)₂ and Cs₂CO₃) to form the dihydro-2H-pyran-4(3H)-ylidene moiety .
  • Esterification : Final step involving methyl ester formation, often via reaction with methyl halides or methanol under acidic conditions.
    Purification is achieved via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:
Key characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₈H₁₂O₃, MW 156.18) and fragmentation patterns, as seen in analogous heterocyclic esters .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc-protected amine, dihydro-2H-pyran-4(3H)-ylidene ring, and methyl ester groups. Compare with spectra of structurally related compounds (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate derivatives) .
  • HPLC : To assess purity (≥95%) and detect impurities from incomplete Boc deprotection or esterification .

Basic: What are the primary research applications of this compound?

Methodological Answer:
This compound serves as:

  • A synthetic intermediate : For constructing complex heterocycles (e.g., pyran-based scaffolds) in drug discovery .
  • A protected amino acid analog : The Boc group enables selective deprotection for peptide coupling, as seen in PNA (peptide nucleic acid) synthesis .
  • A ligand in catalysis : The dihydro-2H-pyran moiety may act as a chiral auxiliary in asymmetric synthesis .

Advanced: How can researchers optimize stereochemical control during synthesis?

Methodological Answer:
To enhance stereoselectivity:

  • Chiral catalysts : Use Pd-based catalysts with chiral ligands (e.g., XPhos) in coupling steps, as reported for tert-butyl-protected intermediates .
  • Temperature control : Maintain reaction temperatures between 40–100°C to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and stereochemical outcomes .
    Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Cross-validation : Compare HRMS and 2D NMR (COSY, HSQC) with structurally similar compounds (e.g., tert-butyl 2-iodobenzoate derivatives) to identify artifacts .
  • Dynamic effects analysis : Investigate tautomerism in the dihydro-2H-pyran-4(3H)-ylidene group, which may cause peak splitting in NMR .
  • Computational modeling : Use DFT calculations to predict NMR shifts and reconcile experimental data .

Advanced: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group or ester moiety .
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the dihydro-2H-pyran ring .
  • Periodic analysis : Monitor purity via HPLC every 6 months; repurify via flash chromatography if degradation exceeds 5% .

Advanced: How can researchers modify this compound to study structure-activity relationships (SAR)?

Methodological Answer:

  • Functional group variation : Replace the dihydro-2H-pyran-4(3H)-ylidene group with tetrahydropyran or cyclohexenone analogs to assess steric effects .
  • Boc deprotection : Use TFA or HCl in dioxane to generate free amines for subsequent derivatization (e.g., acylation, sulfonylation) .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/THF/H₂O for metal coordination studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate

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